molecular formula C21H21FN2O4 B2561038 N-(3,4-dimethoxyphenethyl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide CAS No. 1105243-00-2

N-(3,4-dimethoxyphenethyl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide

货号 B2561038
CAS 编号: 1105243-00-2
分子量: 384.407
InChI 键: TWSFRUSDLBLSAE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3,4-dimethoxyphenethyl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide, commonly referred to as F13640, is a novel chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. F13640 belongs to the class of compounds known as isoxazole derivatives and has been shown to exhibit a range of pharmacological activities, including antipsychotic, anxiolytic, and antidepressant effects. In

作用机制

The mechanism of action of F13640 is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor. This dual action may contribute to its antipsychotic and anxiolytic effects. F13640 has also been shown to modulate the activity of the dopaminergic and glutamatergic systems, which may contribute to its antidepressant effects.
Biochemical and physiological effects:
F13640 has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. F13640 has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a key role in the stress response. This modulation may contribute to its anxiolytic effects. Additionally, F13640 has been shown to reduce inflammation and oxidative stress, which may contribute to its neuroprotective effects.

实验室实验的优点和局限性

One of the main advantages of F13640 for lab experiments is its selectivity for the 5-HT1A and 5-HT2A receptors. This selectivity allows for more targeted studies of these receptors and their role in psychiatric disorders. Additionally, F13640 has been shown to have a favorable safety profile in animal studies, making it a promising candidate for further preclinical and clinical studies.
One of the limitations of F13640 for lab experiments is its complexity and the difficulty of synthesizing it in large quantities. This may limit the ability to conduct large-scale studies or to produce the compound for clinical use. Additionally, F13640 has not yet been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.

未来方向

There are several potential future directions for research on F13640. One area of focus could be on its potential as a treatment for psychiatric disorders such as schizophrenia, anxiety, and depression. Another area of focus could be on its potential as a treatment for chronic pain or neurodegenerative diseases. Additionally, further studies could be conducted to better understand the mechanism of action of F13640 and its effects on the dopaminergic and glutamatergic systems. Overall, F13640 has the potential to be a promising candidate for the development of new therapeutics for a range of disorders.

合成方法

The synthesis of F13640 involves a multistep process that starts with the reaction of 3,4-dimethoxyphenethylamine with 2-fluoro-5-iodophenyl isoxazole in the presence of a palladium catalyst. This reaction results in the formation of an intermediate product, which is then further reacted with acetic anhydride to yield F13640. The synthesis of F13640 is a complex process that requires careful attention to detail to ensure the purity and yield of the final product.

科学研究应用

F13640 has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to exhibit antipsychotic, anxiolytic, and antidepressant effects in animal models, making it a promising candidate for the treatment of psychiatric disorders. F13640 has also been shown to have analgesic effects, making it a potential treatment for chronic pain. Additionally, F13640 has been shown to exhibit neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

属性

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O4/c1-26-18-8-7-14(11-20(18)27-2)9-10-23-21(25)13-15-12-19(28-24-15)16-5-3-4-6-17(16)22/h3-8,11-12H,9-10,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSFRUSDLBLSAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CC2=NOC(=C2)C3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenethyl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。